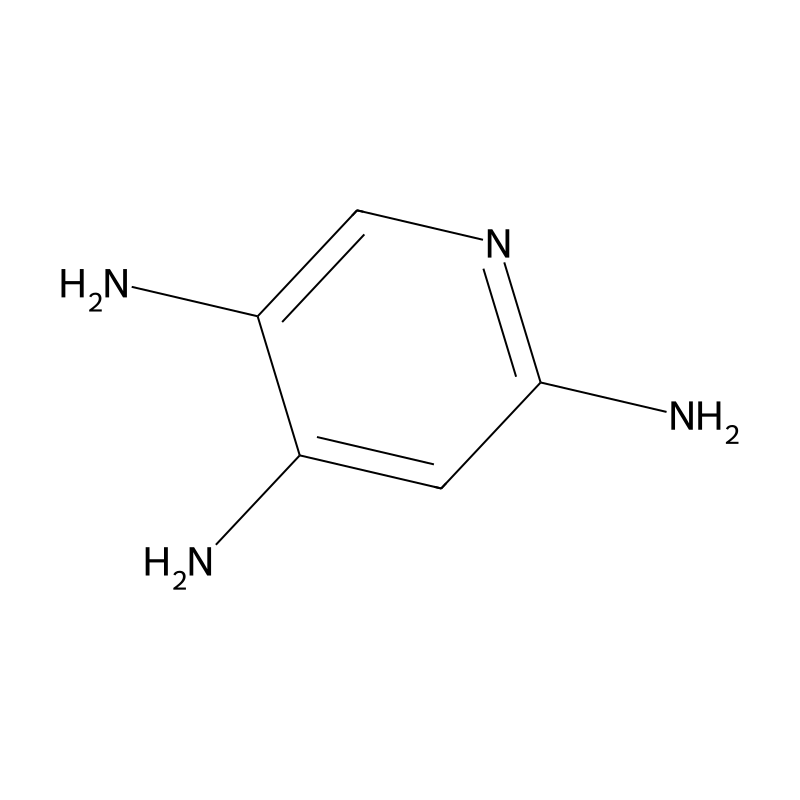

Pyridine-2,4,5-triamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pyridine-2,4,5-triamine (CAS 23244-87-3) is a highly reactive, electron-rich heterocyclic triamine primarily utilized as an advanced oxidation dye precursor (developer) in cosmetic formulations and as a specialized building block in pharmaceutical synthesis. Unlike simple anilines, its specific 2,4,5-substitution pattern on the pyridine ring finely tunes its oxidation potential, enabling rapid coupling with standard couplers under mild conditions. In industrial procurement, it is highly valued for its ability to replace sensitizing conventional developers like p-phenylenediamine (PPD) in permanent hair dyes, offering excellent color fastness without the associated dermatological risks. Additionally, its pre-arranged vicinal diamine functionality makes it a direct-cyclization precursor for synthesizing complex imidazo[4,5-c]pyridines and 8-aminopurine derivatives, bypassing hazardous multi-step nitration routes [1].

Substituting Pyridine-2,4,5-triamine with simpler aromatic amines (e.g., p-phenylenediamine or p-toluenediamine) or isomeric triamines fundamentally alters both the toxicological profile and the reaction kinetics of the end product. In dye formulations, generic aniline-based developers carry a high risk of contact dermatitis and are subject to stringent regulatory caps, whereas Pyridine-2,4,5-triamine provides a much safer toxicological baseline while maintaining deep, wash-fast color generation [1]. In pharmaceutical manufacturing, attempting to use a less substituted pyridine requires introducing energetic and highly corrosive nitration steps to achieve the necessary vicinal amine configuration for fused-ring cyclization. This not only increases the number of synthetic steps but also introduces significant thermal hazards and yield losses, making Pyridine-2,4,5-triamine a strict requirement for efficient, safe scale-up [2].

Sensitization and Regulatory Profile

Conventional permanent dye formulations rely heavily on p-phenylenediamine (PPD), a known strong sensitizer that triggers allergic contact dermatitis and is strictly regulated (often capped at <2% in formulations). Pyridine-2,4,5-triamine, as a heterocyclic developer, exhibits a significantly lower sensitization potential due to its altered electrophilicity and different metabolic oxidation pathways. When used in combination with reactive carbonyls or standard couplers, it achieves comparable color depth without the severe dermatological liabilities of PPD[1].

| Evidence Dimension | Sensitization potential and regulatory restriction |

| Target Compound Data | Low sensitization risk; suitable for PPD-free formulation claims |

| Comparator Or Baseline | p-Phenylenediamine (PPD) (High sensitization risk; strict regulatory caps <2%) |

| Quantified Difference | Eliminates PPD-associated allergic contact dermatitis risk while maintaining developer efficacy. |

| Conditions | Dermatological safety assessments for cosmetic oxidation dye precursors. |

Crucial for formulators aiming to capture the growing market for hypoallergenic, PPD-free permanent hair colorants while maintaining regulatory compliance.

Mild Oxidation Performance

Traditional dye developers require harsh oxidative conditions (hydrogen peroxide and ammonia) to form reactive semiquinone and diimine intermediates, which intrinsically damages the keratin fiber. Pyridine-2,4,5-triamine possesses an electron-rich heterocyclic core that allows for efficient oxidative coupling under significantly milder conditions, including auto-oxidative (air-oxidation) or low-peroxide systems. Furthermore, it yields excellent wash and rub fastness, particularly in challenging reddish and brown shades, outperforming substantive dyes that wash out quickly [1].

| Evidence Dimension | Required oxidation conditions for full color development |

| Target Compound Data | Effective under mild/auto-oxidative or low-H2O2 conditions |

| Comparator Or Baseline | Standard aniline developers (Require high H2O2 and ammonia for optimal coupling) |

| Quantified Difference | Significant reduction in required oxidative equivalents, minimizing keratin structural damage. |

| Conditions | Formulation of damage-free or low-ammonia permanent dyes. |

Allows procurement to support 'damage-free' product lines without sacrificing permanent color longevity.

Synthetic Efficiency for Imidazo[4,5-c]pyridine Scaffolds

In the synthesis of imidazo[4,5-c]pyridines and related purine analogs, achieving the necessary vicinal diamine substitution on a pyridine ring is notoriously difficult. Starting from basic pyridines requires harsh nitration (often yielding explosive dinitro intermediates) followed by reduction. Procuring Pyridine-2,4,5-triamine provides the pre-installed 4,5-diamine functionality, allowing for direct cyclization with reagents like orthoesters or formic acid in a single step. This reduces the linear synthetic sequence by at least 3 steps and eliminates the handling of hazardous energetic intermediates [1].

| Evidence Dimension | Synthetic steps to imidazo[4,5-c]pyridine core |

| Target Compound Data | 1 step via direct cyclization |

| Comparator Or Baseline | Monosubstituted pyridines (4+ steps including nitration and reduction) |

| Quantified Difference | Eliminates 3+ synthetic steps and avoids hazardous energetic nitration intermediates. |

| Conditions | Pharmaceutical process scale-up for fused heterocyclic scaffolds. |

Drastically lowers manufacturing costs, cycle times, and safety risks in pharmaceutical API production.

Hypoallergenic Permanent Hair Colorants

Pyridine-2,4,5-triamine is a highly effective developer choice for formulating premium, PPD-free permanent hair dyes. Its low sensitization profile combined with its ability to form deep, fast colors makes it indispensable for brands targeting consumers with sensitive skin or PPD allergies[1].

Damage-Free and Auto-Oxidative Dye Systems

Because of its high electron density and reactivity, this compound is ideally suited for 'no-ammonia' and low-peroxide dye kits. It can effectively couple under mild or even air-oxidative conditions, preserving the structural integrity of the keratin fiber while delivering permanent results[2].

Pharmaceutical Fused Pyridine Manufacturing

In process chemistry, Pyridine-2,4,5-triamine serves as a critical, advanced starting material for synthesizing imidazo[4,5-c]pyridines, 8-aminopurines, and related bioactive scaffolds. Its pre-installed triamine pattern bypasses the need for hazardous nitration steps, streamlining scale-up and improving overall safety and yield [3].

References

XLogP3

Wikipedia

Explore Compound Types